molecular formula C11H15ClN2O B7867428 2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol

2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol

Cat. No.: B7867428
M. Wt: 226.70 g/mol
InChI Key: DSLAQWWGELYWSH-UHFFFAOYSA-N
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Description

2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol is a chemical compound that features a pyridine ring substituted with a chloro group and a cyclopropyl-amino-ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol typically involves multiple steps One common approach is to start with the chlorination of pyridine to introduce the chloro group at the desired position This is followed by the alkylation of the pyridine ring with a cyclopropylmethylamine derivative

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-methanol
  • **2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-propanol
  • **2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-butanol

Uniqueness

2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group and the cyclopropyl-amino-ethanol moiety allows for a range of chemical modifications and interactions that are not possible with similar compounds.

Properties

IUPAC Name

2-[(6-chloropyridin-3-yl)methyl-cyclopropylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-11-4-1-9(7-13-11)8-14(5-6-15)10-2-3-10/h1,4,7,10,15H,2-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLAQWWGELYWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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